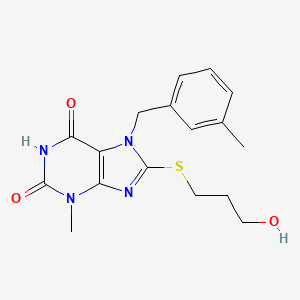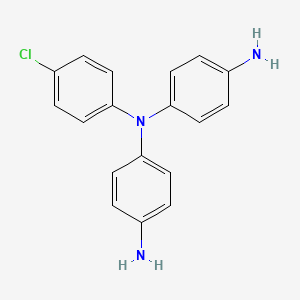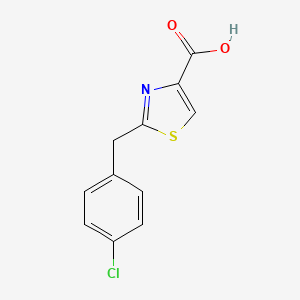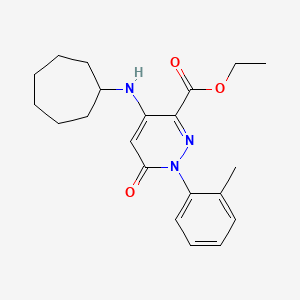
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" is a chemically synthesized purine derivative. Purine derivatives are a significant class of compounds due to their resemblance to naturally occurring nucleotides and their potential biological activities. The compound is characterized by a purine backbone with various substituents that may affect its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to the compound of interest, has been described using a thietanyl protecting group . The synthesis begins with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, which reacts with 2-chloromethylthiirane to introduce the thietane ring. Subsequent alkylation with benzyl chloride and oxidation with hydrogen peroxide leads to the formation of 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. This intermediate can then react with amines to yield 8-amino-substituted derivatives. Finally, the removal of the thietanyl protecting group with sodium isopropoxide affords the target 8-substituted purine diones .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their chemical and biological properties. The compound of interest contains a purine core with a 3-methyl group and a 7-(3-methylbenzyl) substituent, which may influence its reactivity and interaction with biological targets. The presence of a thioether linkage at position 8 introduces a sulfur atom, which can have implications for the compound's chemical behavior and potential as a pharmacophore .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents and the reaction conditions. For instance, the methylation reactions of purine-6,8-diones have been studied, showing that methylation of monoanions typically occurs at position 9, except when steric hindrance is present . The compound of interest, with its specific substituents, may exhibit unique reactivity patterns, particularly in the context of nucleophilic substitutions or electrophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. For example, purine-6,8-diones can be categorized based on their substituents, which affect their ionization behavior and reactivity towards methylation . The compound of interest, with its hydroxypropylthio and methylbenzyl groups, is likely to have distinct solubility, stability, and reactivity profiles, which would be important for its potential applications in chemical and biological contexts.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research in the area of antimycobacterial compounds reveals that purine derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. For example, a study by Braendvang and Gundersen (2007) demonstrated that 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents at the 2- or 8-positions exhibited selective antimycobacterial activity with low toxicity toward mammalian cells. This suggests potential applications of the mentioned compound in the development of selective antimycobacterial drugs (Braendvang & Gundersen, 2007).
Chemical Synthesis and Reactivity
In another domain, the synthesis and reactivity of purine derivatives have been explored for creating novel organic compounds. Khaliullin and Shabalina (2020) investigated the unusual reaction products of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones, demonstrating the synthetic versatility of purine derivatives in organic chemistry. This research points to the utility of structurally similar compounds in synthesizing novel organic molecules with potential applications in medicinal chemistry and drug development (Khaliullin & Shabalina, 2020).
Potential Therapeutic Applications
The exploration of purine derivatives in drug discovery highlights their potential therapeutic applications. A study on dipeptidyl peptidase IV (DPP-IV) inhibitors by Mo et al. (2015) synthesized purine-2,6-dione derivatives demonstrating moderate to good inhibitory activities. Such research underscores the potential of purine derivatives, akin to the compound , in developing new therapeutic agents targeting specific enzymes or receptors involved in disease pathogenesis (Mo et al., 2015).
Propriétés
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-5-3-6-12(9-11)10-21-13-14(18-17(21)25-8-4-7-22)20(2)16(24)19-15(13)23/h3,5-6,9,22H,4,7-8,10H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPQYNBHRYBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCCO)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)




![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)

![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)
![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)